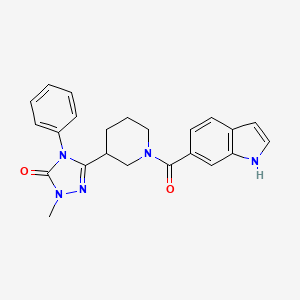![molecular formula C13H16ClNO2 B2378885 CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI) CAS No. 18605-65-7](/img/structure/B2378885.png)
CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid is a chemical compound with the formula H2NCOOH . The compound you’re asking about seems to be a derivative of carbamic acid, with a 4-chlorophenyl group, a 3-butenyl group, and a methyl ester group attached .
Molecular Structure Analysis
The molecular structure of this compound would be based on the carbamic acid core, with the various groups attached. The 4-chlorophenyl group would likely contribute to the overall polarity of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methyl ester group) would all influence its properties .
Aplicaciones Científicas De Investigación
Gas Chromatography Mass Spectrometry
A study demonstrates the application of gas chromatography/mass spectrometry to phenylurea pesticides, including the formation of esters like N-(3,4-dichlorophenyl)carbamic acid during the chromatographic analysis. This is crucial as the esters, such as the methyl ester , can be misidentified as the original pesticide in certain solvents (Tamiri & Zitrin, 1987).
Hydrolytic Degradation in Herbicides
Research on the alkaline hydrolysis of the herbicide Barban, which contains a similar structure, elucidates the process by which it degrades to 3-chloroaniline, passing through intermediate compounds including N-(3-chlorophenyl)carbamic acid (Bergon, Kouda-Bonafos, & Calmon, 1987).
Pharmacological Action of Analogues
A study from 1931 examined various carbamic esters for physostigmine-like actions, investigating their effects on intestinal peristalsis and other physiological responses, highlighting the diverse potential applications of such compounds in pharmacology (Aeschlimann & Reinert, 1931).
Insecticidal Activity
Research into the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines includes derivatives similar to the compound . The study provides insights into the activity against various insects, emphasizing the role of molecular conformation in determining insecticidal efficacy (Hasan et al., 1996).
Synthesis Processes
The synthesis of tolylenediisocyanate without phosgene involves carbamic acid esters, demonstrating the compound's relevance in innovative chemical manufacturing processes (Aso & Baba, 2003).
Inhibition of Lipolytic Enzymes
A study on the inhibition of lipolytic enzymes by n-butyl carbamic acid methyl ester suggests potential applications in enzyme inhibition, with implications for understanding metabolic processes (Wallach & Ko, 1963).
Chemoenzymatic Synthesis
Research on the chemoenzymatic synthesis of pharmacologically active GABA analogues involves derivatives similar to CarbaMic acid, indicating its potential in synthesizing neuroactive compounds (Felluga et al., 2005).
Propiedades
IUPAC Name |
methyl N-[1-(4-chlorophenyl)pent-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-4-12(15-13(16)17-2)9-10-5-7-11(14)8-6-10/h3,5-8,12H,1,4,9H2,2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJHZDWWRMXWFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC=C)CC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)
![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2378803.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)
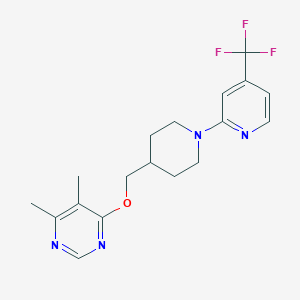
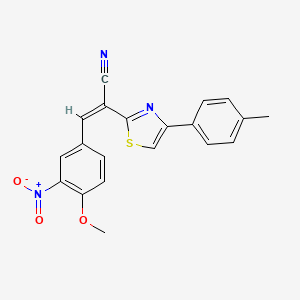
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)
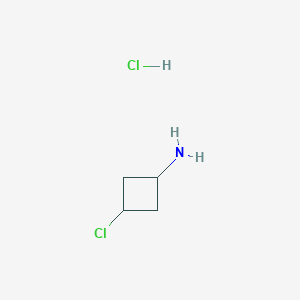
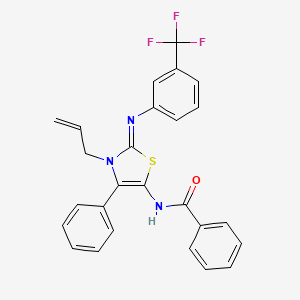
![3-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B2378821.png)

